2-Fluoro-4-formylbenzonitrile
Overview
Description
2-Fluoro-4-formylbenzonitrile is an organic compound with the chemical formula C8H4FNO and a molecular weight of 149.12 g/mol . It appears as a colorless to pale yellow crystalline solid with a distinctive odor . This compound is poorly soluble in water but readily soluble in common organic solvents such as ethanol, chloroform, and dimethylformamide . It is an important intermediate in organic synthesis, particularly in the fields of medicine and pesticides .
Preparation Methods
2-Fluoro-4-formylbenzonitrile is typically synthesized by reacting benzonitrile with 2-fluoro-4-carbaldehyde . This reaction is carried out under basic conditions and requires relatively high reaction temperatures . Another method involves the use of pyridinium chlorochromate as an oxidizing agent to convert 2-fluoro-4-hydroxymethyl-benzonitrile to this compound in dichloromethane . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
2-Fluoro-4-formylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-4-formylbenzonitrile has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-4-formylbenzonitrile involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, including nucleophilic addition and condensation reactions, which are crucial in the synthesis of complex molecules. The fluorine atom can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
2-Fluoro-4-formylbenzonitrile can be compared with other similar compounds such as:
4-Cyano-3-fluorobenzaldehyde: Similar in structure but with different reactivity due to the position of the cyano group.
3-Fluoro-4-cyanobenzaldehyde: Another structural isomer with distinct chemical properties.
2-Fluoro-5-formylbenzonitrile: Differing in the position of the formyl group, affecting its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications in various fields.
Properties
IUPAC Name |
2-fluoro-4-formylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUPCEIJNBAAFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458977 | |
Record name | 2-Fluoro-4-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101048-76-4 | |
Record name | 2-Fluoro-4-formylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101048-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-4-formylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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